molecular formula C24H40N2O10S B7804137 Brethaire

Brethaire

Cat. No.: B7804137
M. Wt: 548.6 g/mol
InChI Key: KFVSLSTULZVNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Terbutaline can be synthesized through a multi-step process involving the reaction of 3,5-dihydroxybenzaldehyde with tert-butylamine to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with epichlorohydrin under basic conditions to yield terbutaline .

Industrial Production Methods

Industrial production of terbutaline typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Terbutaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Terbutaline has a wide range of scientific research applications:

Mechanism of Action

Terbutaline exerts its effects by selectively binding to β2 adrenergic receptors in the bronchioles. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm. In the context of preterm labor, terbutaline relaxes uterine smooth muscle, delaying contractions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terbutaline is unique in its dual role as both a bronchodilator and a tocolytic. While other β2 agonists like salbutamol and formoterol are primarily used for respiratory conditions, terbutaline’s ability to delay preterm labor sets it apart .

Properties

IUPAC Name

tert-butyl-[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]azanium;sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H19NO3.H2O4S/c2*1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h2*4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVSLSTULZVNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brethaire
Reactant of Route 2
Reactant of Route 2
Brethaire
Reactant of Route 3
Reactant of Route 3
Brethaire
Reactant of Route 4
Reactant of Route 4
Brethaire
Reactant of Route 5
Brethaire
Reactant of Route 6
Brethaire

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.